REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].[Cl:9][C:10]1[C:11]2[S:18][CH:17]=[CH:16][C:12]=2[N:13]=[CH:14][N:15]=1.[Br:19]C(F)(F)C(Br)(F)F.O>O1CCCC1>[Br:19][C:17]1[S:18][C:11]2[C:10]([Cl:9])=[N:15][CH:14]=[N:13][C:12]=2[CH:16]=1 |f:0.1,^1:7|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)C=CS2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.45 g
|
Type
|
reactant
|
Smiles
|
BrC(C(F)(F)Br)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After 20 minutes of stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to −78° C.
|
Type
|
ADDITION
|
Details
|
was slowly added into the mixture
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to room temperature
|
Type
|
WAIT
|
Details
|
the stirring was continued for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×300 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
After concentrated under vacuum, it
|
Type
|
CUSTOM
|
Details
|
was triturated with 200 ml of n-hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N=CN=C(C2S1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 89.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |